"3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid" synthesis pathway
"3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Abstract
This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document is structured to provide not only a reproducible protocol but also to impart a deeper understanding of the chemical principles and experimental considerations that underpin each synthetic transformation. The methodologies have been curated from established literature and are presented with the clarity and detail required for successful replication in a laboratory setting.
Introduction and Retrosynthetic Analysis
The target molecule, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid, is a heterocyclic compound featuring a substituted pyrazole moiety linked to a benzoic acid via a methylene bridge. The pyrazole ring is a common scaffold in pharmacologically active compounds, and its functionalization allows for the fine-tuning of biological activity. The nitro group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and provide a handle for further synthetic modifications. The benzoic acid group provides a carboxylic acid functionality, which can be used for salt formation, esterification, or amide bond formation, often improving the pharmacokinetic properties of a drug candidate.
A logical retrosynthetic analysis of the target molecule suggests a three-stage synthesis. The primary disconnection is at the N-C bond of the pyrazole ring, leading to two key intermediates: 3,5-dimethyl-4-nitropyrazole and a suitable 3-(halomethyl)benzoic acid derivative. A second disconnection at the C-Br bond of the benzyl halide points to a benzylic bromination of a methyl-substituted benzoic acid derivative. Finally, the nitration of the commercially available 3,5-dimethylpyrazole provides the first key intermediate. This leads to the following forward synthetic strategy:
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Nitration of 3,5-dimethylpyrazole to form 3,5-dimethyl-4-nitropyrazole.
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Radical Bromination of methyl 3-methylbenzoate to synthesize methyl 3-(bromomethyl)benzoate. The ester is used instead of the free acid to avoid complications with the radical bromination reaction, which can be hindered by the electron-withdrawing nature of the carboxylic acid group.[1]
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N-Alkylation of 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate.
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Hydrolysis of the resulting methyl ester to yield the final product, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.
Overall Synthetic Pathway
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic pathway for 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid.
Experimental Protocols
Stage 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole
The nitration of 3,5-dimethylpyrazole is achieved using a mixture of nitric acid and trifluoroacetic anhydride. This method is effective for the nitration of moderately activated heterocyclic systems.[2]
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,5-Dimethylpyrazole | Commercially available |
| Fuming Nitric Acid | Reagent grade |
| Trifluoroacetic Anhydride | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Saturated NaHCO3 solution | |
| Anhydrous Na2SO4 | |
| Round-bottom flask | 250 mL |
| Magnetic stirrer | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (22.9 mL, 166 mmol) to the stirred solution.
-
In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.4 mL, 104 mmol) to trifluoroacetic anhydride (14.3 mL, 104 mmol) at 0 °C.
-
Add the freshly prepared nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution (200 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to afford 3,5-dimethyl-4-nitropyrazole as a pale yellow solid.
Stage 2: Synthesis of Methyl 3-(bromomethyl)benzoate
This stage involves the free-radical bromination of the methyl group of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[3][4][5]
Materials and Equipment:
| Reagent/Equipment | Details |
| Methyl 3-methylbenzoate | Commercially available |
| N-Bromosuccinimide (NBS) | Recrystallized from water before use |
| Azobisisobutyronitrile (AIBN) | Commercially available |
| Carbon tetrachloride (CCl4) | Anhydrous |
| Round-bottom flask | 250 mL, with reflux condenser |
| Magnetic stirrer | with heating mantle |
| Filtration apparatus | |
| Rotary evaporator |
Protocol:
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To a dry 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methylbenzoate (15.0 g, 100 mmol) and carbon tetrachloride (100 mL).[4]
-
Add N-bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.33 g, 2 mmol) to the solution.[3]
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate as a yellow oil, which may solidify upon standing. The product is often used in the next step without further purification.
Stage 3: N-Alkylation of 3,5-Dimethyl-4-nitropyrazole
The N-alkylation is carried out by reacting 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate in the presence of a weak base, such as potassium carbonate, in an aprotic polar solvent like DMF.[6]
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,5-Dimethyl-4-nitropyrazole | From Stage 1 |
| Methyl 3-(bromomethyl)benzoate | From Stage 2 |
| Potassium Carbonate (K2CO3) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Round-bottom flask | 100 mL |
| Magnetic stirrer | with heating mantle |
| Ethyl acetate (EtOAc) | |
| Brine solution | |
| Anhydrous Na2SO4 | |
| Rotary evaporator |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-4-nitropyrazole (7.05 g, 50 mmol) in anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (10.35 g, 75 mmol) to the solution.
-
Add methyl 3-(bromomethyl)benzoate (11.45 g, 50 mmol) to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate.[7]
Stage 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the corresponding carboxylic acid using sodium hydroxide in a mixture of water and methanol.[8]
Materials and Equipment:
| Reagent/Equipment | Details |
| Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | From Stage 3 |
| Sodium Hydroxide (NaOH) | Pellets or solution |
| Methanol (MeOH) | Reagent grade |
| Hydrochloric Acid (HCl) | 1M solution |
| Round-bottom flask | 100 mL, with reflux condenser |
| Magnetic stirrer | with heating mantle |
| Filtration apparatus |
Protocol:
-
Dissolve the methyl ester (5.8 g, 20 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (10 mL).[8]
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid as a white or off-white solid.
Characterization of the Final Product
The structure and purity of the synthesized 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyrazole methyl groups (2 singlets), the methylene bridge (1 singlet), the aromatic protons of the benzoic acid moiety (multiplets), and the carboxylic acid proton (a broad singlet). |
| ¹³C NMR | Resonances for the pyrazole methyl carbons, the methylene carbon, the aromatic carbons, the pyrazole ring carbons (including the C-NO2 carbon), and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C13H13N3O4). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic and pyrazole rings. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Mechanistic Considerations and Field-Proven Insights
Caption: A logical workflow for the synthesis and analysis of the target compound.
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Choice of Nitrating Agent: The use of nitric acid in trifluoroacetic anhydride is a powerful nitrating system. Trifluoroacetic anhydride activates the nitric acid to form trifluoroacetyl nitrate, a potent electrophile, which is necessary for the nitration of the electron-rich pyrazole ring. The reaction is regioselective for the 4-position due to the directing effects of the two methyl groups and the nitrogen atoms.
-
Radical Bromination Control: The success of the benzylic bromination hinges on the slow and steady generation of bromine radicals. AIBN is a common and reliable thermal radical initiator. It is crucial to use a non-polar solvent like carbon tetrachloride to prevent ionic side reactions. The reaction should be monitored carefully to avoid dibromination.
-
N-Alkylation Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. However, in the case of 3,5-dimethyl-4-nitropyrazole, the two nitrogen atoms are equivalent due to symmetry, so only one product is formed. The choice of a weak base like potassium carbonate is sufficient to deprotonate the pyrazole N-H, and the polar aprotic solvent DMF facilitates the SN2 reaction with the benzyl bromide. Stronger bases like sodium hydride could also be used but may lead to more side reactions.[6]
-
Ester Hydrolysis: The saponification of the ester is a straightforward reaction. It is important to use a sufficient excess of base to ensure complete hydrolysis and to drive the reaction to completion. Acidification must be done carefully to precipitate the carboxylic acid product without causing any degradation.
Safety Precautions
-
Fuming Nitric Acid and Trifluoroacetic Anhydride: Both are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Carbon Tetrachloride (CCl4): This is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like cyclohexane or acetonitrile if possible, though reaction conditions may need to be re-optimized.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid can be reliably achieved through a four-step sequence involving nitration, benzylic bromination, N-alkylation, and ester hydrolysis. This guide provides detailed, step-by-step protocols and explains the underlying chemical principles for each transformation. By adhering to the described procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.
References
-
Ciancaleoni, G. et al. (2007). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 46(21), 8638-8649. [Link]
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Salgaonkar, P. D. et al. (2002). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
-
The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
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RSC Publishing. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. [Link]
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ResearchGate. Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations. [Link]
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